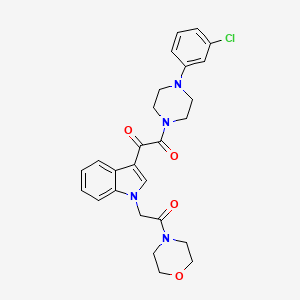

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

This compound is a structurally complex molecule featuring a piperazine ring substituted with a 3-chlorophenyl group at the 4-position, linked via an ethane-1,2-dione bridge to an indole moiety. The indole nitrogen is further functionalized with a 2-morpholino-2-oxoethyl group.

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O4/c27-19-4-3-5-20(16-19)28-8-10-30(11-9-28)26(34)25(33)22-17-31(23-7-2-1-6-21(22)23)18-24(32)29-12-14-35-15-13-29/h1-7,16-17H,8-15,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQYBBBIDDSWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione |

| Molecular Formula | C₁₈H₁₈ClN₃O₃ |

| Molecular Weight | 355.81 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been reported to exhibit significant affinity for:

- Serotonin Receptors : The compound acts as an antagonist at serotonin receptors, particularly affecting the 5-HT1A and 5-HT7 subtypes, which are implicated in mood regulation and anxiety disorders .

- Dopamine Transporters : It shows high selectivity for dopamine transporters (DAT), potentially influencing dopaminergic signaling pathways associated with reward and motivation .

Antidepressant Effects

Recent studies have indicated that the compound demonstrates antidepressant-like activity in animal models. The dual affinity for serotonin receptors suggests it may help alleviate symptoms of depression by modulating serotonergic signaling . In a study involving chronic mild stress models, the compound significantly reduced immobility time in forced swim tests, indicating potential antidepressant properties.

Anticonvulsant Activity

In addition to its antidepressant effects, there is evidence supporting its anticonvulsant activity. The compound was tested in picrotoxin-induced seizure models, where it exhibited protective effects against seizures, suggesting a role in modulating excitatory neurotransmission .

Antimicrobial Properties

Preliminary investigations have also revealed antimicrobial activity against various bacterial strains. The compound's structural components may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Study 1: Antidepressant Efficacy

A study published in 2020 evaluated the antidepressant effects of the compound in a rat model. The results showed that administration led to a significant decrease in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the synaptic cleft due to inhibition of reuptake mechanisms .

Study 2: Anticonvulsant Properties

In another study focusing on anticonvulsant properties, the compound was tested alongside established anticonvulsants like phenytoin and carbamazepine. Results indicated that the compound provided comparable protection against seizures with a favorable safety profile .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structures to 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione exhibit significant affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_7 receptors. These receptors are crucial in the pathogenesis of depression. A study demonstrated that derivatives of similar piperazine compounds showed antidepressant-like effects in animal models, suggesting that this compound may also possess similar properties .

Antitumor Activity

The compound has been investigated for its antitumor capabilities. A study focusing on related arylpiperazine derivatives found that they could induce apoptosis in certain cancer cell lines, including malignant mesothelioma cells. The mechanism appears to involve cell cycle arrest and subsequent apoptosis, indicating a potential application in oncology .

Dopamine Transporter Inhibition

Similar compounds have demonstrated high potency as dopamine transporter inhibitors. For example, the related compound 3C-PEP has been reported to be significantly more potent than cocaine as a dopamine transporter ligand . This suggests that 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione could also have applications in treating conditions like ADHD or addiction disorders through modulation of dopaminergic pathways.

Table 1: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Piperazine-Based Derivatives

Piperazine derivatives are widely explored for their receptor-binding properties. Key analogs include:

Key Observations :

- The morpholino-2-oxoethyl group on the indole nitrogen is unique; similar morpholine-containing compounds (e.g., kinase inhibitors) exhibit improved solubility and metabolic stability .

Indole-Containing Analogs

Indole derivatives are prominent in serotonin receptor ligands and kinase inhibitors. Notable examples:

Key Observations :

- The indole-morpholino substitution in the target compound may confer distinct pharmacokinetic properties compared to triazole- or pyrimidine-based analogs (e.g., m6, Compound 7) .

- The ethanedione linker could reduce metabolic degradation compared to ester or amide linkages in related structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.